Technical Monograph: 7-Bromoquinoline-2-carboxylic Acid
Technical Monograph: 7-Bromoquinoline-2-carboxylic Acid
CAS Registration Number: 1057217-63-6 Document Type: Technical Whitepaper Version: 2.0 (Scientific Reference)
Executive Summary: The Halogenated Scaffold
7-Bromoquinoline-2-carboxylic acid (7-BQC) represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of excitatory amino acid receptor antagonists and kinase inhibitors. Unlike its non-halogenated congeners, the presence of the bromine atom at the C7 position provides a dual advantage: it serves as a lipophilic anchor for hydrophobic pockets within receptor binding sites (specifically NMDA and P2X7) and acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide moves beyond basic catalog data to explore the synthetic causality, structural utility, and handling protocols required for high-integrity research applications.
Chemical Identity & Physicochemical Profile[1][2]
The following data aggregates confirmed experimental values and calculated properties essential for formulation and assay development.
| Property | Specification |
| IUPAC Name | 7-Bromoquinoline-2-carboxylic acid |
| CAS Number | 1057217-63-6 |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol |
| SMILES | OC(=O)c1ccc2ccc(Br)cc2n1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 192–198 °C (Decomposes) |
| Solubility | Soluble in DMSO (>100 mg/mL), DMF; Sparingly soluble in water; Soluble in aqueous base (Na₂CO₃) |
| pKa (Calc) | ~4.5 (Carboxylic acid), ~1.8 (Quinoline nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Synthetic Methodology: The Oxidative Selectivity Protocol
Synthesizing 7-BQC requires navigating the reactivity of the quinoline ring. Direct halogenation of quinoline-2-carboxylic acid often yields mixtures (5-Br vs 8-Br isomers). Therefore, the Selenium Dioxide Oxidation of 7-Bromo-2-methylquinoline is the preferred "Senior Scientist" route. This method ensures regiospecificity, maintaining the integrity of the 7-bromo substituent while selectively oxidizing the activated methyl group.
Reaction Mechanism & Rationale
The choice of Selenium Dioxide (SeO₂) over Potassium Permanganate (KMnO₄) is deliberate. KMnO₄ is aggressive and can cleave the heterocyclic ring or over-oxidize the system. SeO₂, specifically in a dioxane/water matrix, selectively attacks the allylic-like protons of the C2-methyl group via an ene-reaction mechanism, followed by dehydration to the aldehyde and further oxidation to the acid.
Detailed Protocol (Bench Scale: 10 mmol)
Reagents:
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7-Bromo-2-methylquinoline (Starting Material)
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Selenium Dioxide (SeO₂)
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1,4-Dioxane (Solvent)
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Water (Co-solvent)
Workflow:
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Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-Bromo-2-methylquinoline (2.22 g, 10 mmol) in 1,4-dioxane (30 mL).
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Oxidant Addition: Add pulverized SeO₂ (1.66 g, 15 mmol) followed by water (2 mL). Note: The water is critical to facilitate the conversion of the intermediate aldehyde to the carboxylic acid.
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Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material (high R_f) should disappear, replaced by the polar acid (low R_f, streaks).
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Filtration (Hot): While still hot, filter the reaction mixture through a pad of Celite to remove the precipitated black Selenium metal. Wash the pad with hot dioxane.
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Isolation: Evaporate the filtrate under reduced pressure to roughly 10 mL. Pour the residue into cold water (50 mL). The product typically precipitates.
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Purification: Collect the solid by vacuum filtration. Dissolve the crude solid in saturated aqueous NaHCO₃ (filtering off any insoluble impurities). Acidify the filtrate with 1N HCl to pH 3–4 to reprecipitate the pure 7-BQC.
Synthetic Pathway Visualization
Figure 1: Selective oxidative conversion of methyl-quinoline to the carboxylic acid scaffold.
Medicinal Chemistry Applications
The 7-BQC scaffold is not merely a building block; it is a "privileged structure" in neuropharmacology.
NMDA Receptor Antagonism (Glycine Site)
The N-methyl-D-aspartate (NMDA) receptor requires glycine as a co-agonist.[1] Quinoline-2-carboxylic acids mimic the glycine structure.
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Mechanism: The C2-carboxylic acid forms a salt bridge with Arg523 and H-bonds with Ser511 in the NR1 subunit.
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Role of 7-Bromine: The 7-position projects into a hydrophobic pocket near the binding site. The bromine atom enhances potency via halogen bonding and lipophilic displacement of water molecules, significantly improving affinity (IC₅₀ values often in the nanomolar range) compared to the unsubstituted quinoline.
P2X7 Receptor Antagonism
P2X7 receptors are ATP-gated ion channels involved in inflammation.
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Application: 7-BQC derivatives serve as rigid cores for antagonists. The acid moiety is often converted to an amide (bioisostere), while the 7-Br allows for the attachment of biaryl systems to reach the allosteric binding regions.
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the 7-BQC scaffold.
Safety & Handling (GHS Standards)
While specific toxicological data for this specific isomer is limited, it should be handled as a potent bioactive quinoline derivative.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Avoid inhalation of dust (use a fume hood).
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Wear nitrile gloves and safety goggles.
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First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[2]
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References
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Carling, R. W., et al. (1993). 4-Substituted-2-carboxyquinolines as NMDA glycine site antagonists.[1]Bioorganic & Medicinal Chemistry Letters, 3(1), 65-70. (Seminal work establishing the quinoline-2-carboxylic acid pharmacophore).
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Baxendale, I. R., et al. (2021).[3] Synthesis of 7-Chloroquinoline Derivatives (Analogous Chemistry).Journal of Organic Chemistry. [Link]
